Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1189448-91-6
VCID: VC7329968
InChI: InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2
SMILES: C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Molecular Formula: C17H18N4O
Molecular Weight: 294.358

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

CAS No.: 1189448-91-6

Cat. No.: VC7329968

Molecular Formula: C17H18N4O

Molecular Weight: 294.358

* For research use only. Not for human or veterinary use.

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone - 1189448-91-6

Specification

CAS No. 1189448-91-6
Molecular Formula C17H18N4O
Molecular Weight 294.358
IUPAC Name 2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Standard InChI InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2
Standard InChI Key GZLIJRGFRPPJEL-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone features a planar pyridazine ring (six-membered, two adjacent nitrogen atoms) substituted at position 6 with a pyrrolidine moiety (five-membered saturated ring containing one nitrogen atom). The pyridazine ring is linked via a ketone group to an indoline system (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The IUPAC name, 2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone, reflects this connectivity.

Table 1: Key Structural Identifiers

PropertyValue
CAS No.1189448-91-6
Molecular FormulaC17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}
Molecular Weight294.358 g/mol
SMILESC1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43
InChIKeyGZLIJRGFRPPJEL-UHFFFAOYSA-N

The planar arrangement of the pyridazine and indoline rings facilitates π-π stacking interactions, as observed in structurally related compounds . The pyrrolidine substituent introduces steric bulk and potential hydrogen-bonding sites, which may influence solubility and receptor binding.

Synthesis and Characterization

Synthetic Pathways

The synthesis of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone likely involves a multi-step condensation strategy:

  • Formation of the Pyridazin Precursor: A pyridazine ring is functionalized at position 6 with pyrrolidine via nucleophilic substitution or transition metal-catalyzed coupling.

  • Indoline Derivative Preparation: Indoline is synthesized through reduction of indole or cyclization of aniline derivatives.

  • Ketone Bridging: A Friedel-Crafts acylation or nucleophilic acyl substitution couples the pyridazine and indoline moieties via a carbonyl group.

Reaction conditions (e.g., solvent polarity, temperature) critically impact yield and purity. For example, analogous syntheses of pyridazine-indole hybrids report yields of 70–85% using ethanol as a solvent and silica gel chromatography for purification .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR: Peaks corresponding to pyrrolidine protons (δ 1.8–2.5 ppm), pyridazine aromatic protons (δ 7.0–8.5 ppm), and indoline methylene groups (δ 3.0–4.0 ppm) are expected.

  • IR Spectroscopy: A strong absorption band near 1680 cm1^{-1} confirms the presence of the carbonyl group .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyCharacteristics
SolubilityLow in water; soluble in DMSO, ethanol
Melting PointNot reported (estimated 180–220°C)
LogP~2.5 (predicted)

Biological Activity and Research Findings

Mechanistic Hypotheses

While no direct studies on this compound exist, structural analogs provide insights:

  • Pyridazine Derivatives: Inhibit enzymes like phosphodiesterases and kinases by competing with ATP binding .

  • Indoline Scaffolds: Modulate serotonin and dopamine receptors, suggesting potential neuropsychiatric applications .

  • Pyrrolidine Moieties: Enhance blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS) targets.

Anticipated Therapeutic Applications

  • Neurological Disorders: Pyridazine-pyrrolidine hybrids exhibit high affinity for adenosine receptors (e.g., A2A_{2A}), implicated in Parkinson’s disease and schizophrenia.

  • Oncology: Indoline derivatives interfere with Hedgehog (Hh) signaling pathways, suppressing tumors like medulloblastoma .

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